5-Bromo-2-fluorobenzonitrile

Catalog No.
S755213
CAS No.
179897-89-3
M.F
C7H3BrFN
M. Wt
200.01 g/mol
Availability
In Stock
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5-Bromo-2-fluorobenzonitrile

CAS Number

179897-89-3

Product Name

5-Bromo-2-fluorobenzonitrile

IUPAC Name

5-bromo-2-fluorobenzonitrile

Molecular Formula

C7H3BrFN

Molecular Weight

200.01 g/mol

InChI

InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H

InChI Key

GYCNHFWRPJXTSB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C#N)F

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)F
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  • 4-Fluoro-3-cyano-3′-tributyltinbenzhydrol and 4-fluoro-3-cyano-3′-iodobenzhydrol: These molecules are valuable intermediates in the synthesis of complex organic structures with diverse applications in materials science and medicinal chemistry. []

5-Bromo-2-fluorobenzonitrile is an aromatic compound characterized by the presence of both bromine and fluorine atoms attached to a benzene ring that also contains a nitrile group. Its molecular formula is C₇H₃BrFN, and it has a molecular weight of approximately 200.01 g/mol. The compound typically appears as a white to light yellow crystalline solid with a melting point ranging from 76 °C to 81 °C .

The reactivity of 5-bromo-2-fluorobenzonitrile is influenced by its halogen substituents. The fluorine atom generally favors nucleophilic aromatic substitution due to its electronegativity, while the bromine atom can participate in palladium-catalyzed coupling reactions. This dual reactivity allows for diverse synthetic pathways in organic chemistry .

The synthesis of 5-bromo-2-fluorobenzonitrile can be achieved through several methods:

  • Bromination of 2-Fluorobenzonitrile: The compound can be synthesized by brominating 2-fluorobenzonitrile using brominating agents such as dibromohydantoin in concentrated sulfuric acid .
  • Alternative Synthesis Route: Another method involves the reaction of o-fluorobenzoyl chloride with ammonia to form o-fluorobenzamide, which is then dehydrated to yield o-fluorobenzonitrile before bromination .

These methods highlight the compound's accessibility through straightforward synthetic routes.

5-Bromo-2-fluorobenzonitrile serves as a versatile building block in organic synthesis. It is particularly useful in:

  • Synthesis of Organic Light Emitting Diodes (OLEDs): It acts as a precursor for thermally activated delayed fluorescence dyes used in OLED applications .
  • Drug Discovery: Its unique structure allows it to be utilized in synthesizing pharmaceutical compounds with potential therapeutic effects .

When comparing 5-bromo-2-fluorobenzonitrile to other similar compounds, several noteworthy analogs emerge:

Compound NameMolecular FormulaKey Features
2-Bromo-5-fluorobenzonitrileC₇H₃BrFNUsed in OLEDs and drug synthesis; similar reactivity patterns .
4-Bromo-3-fluorobenzonitrileC₇H₃BrFNExhibits different electronic properties due to substitution pattern.
3-Bromo-4-fluorobenzonitrileC₇H₃BrFNPotential use in pharmaceuticals; different regioselectivity .

Uniqueness

The unique positioning of the bromine and fluorine atoms at the 5 and 2 positions respectively provides distinct reactivity profiles compared to other halogenated benzonitriles. This positioning influences both the physical properties and chemical behavior of the compound, making it particularly valuable for specific synthetic applications.

Traditional Synthetic Routes

Halogenation and Dehydration Strategies

Traditional approaches to synthesizing 5-Bromo-2-fluorobenzonitrile typically employ a step-wise strategy beginning with fluorinated precursors. The conventional route involves converting 2-fluorobenzoyl chloride to 2-fluorobenzamide through reaction with ammonia water, followed by dehydration to form 2-fluorobenzonitrile. The final step introduces bromine at the 5-position to yield the target compound.

The dehydration of benzamides to benzonitriles represents a critical transformation in this synthetic pathway. Research has shown that environmentally acceptable BrCCl₃ can replace CCl₄ in Appel-type dehydrations of benzamides to produce benzonitriles. This transformation can be executed using either BrCCl₃–PPh₃–Et₃N or BrCCl₃–(2 equiv.)PPh₃ systems, providing an effective route to functionalized benzonitriles.

Additionally, benzaldoximes serve as viable precursors, convertible to benzonitriles via dehydration with reagent systems such as BrCCl₃–PPh₃–Et₃N. These approaches represent fundamental strategies that can be adapted for fluorinated substrates in routes toward 5-Bromo-2-fluorobenzonitrile.

Bromination Techniques Using Dibromohydantoin

A highly efficient method for synthesizing 5-Bromo-2-fluorobenzonitrile employs dibromohydantoin as the brominating agent. The synthesis proceeds through initial formation of o-fluorobenzamide from o-fluorobenzoyl chloride and ammonia water, followed by dehydration to o-fluorobenzonitrile. The critical bromination step occurs in 75-90% sulfuric acid medium using dibromohydantoin, which selectively introduces bromine at the 5-position.

This methodology offers several advantages for industrial applications: procedural simplicity, mild reaction conditions, cost-effectiveness, and minimal environmental impact through elimination of wastewater discharge.

Recent innovations in bromination protocols include ultrasound-assisted approaches using dibromohydantoin. While originally developed for heterocycles like indazoles, these conditions enable site-specific bromination via C–H bond cleavage under mild conditions with rapid reaction times (typically 30 minutes). Mechanistic studies indicate these are not radical processes, suggesting potential applicability for regioselective bromination of fluorobenzonitriles.

Vapor-Phase Halogenation Processes

Vapor-phase halogenation represents a powerful technique for preparing halogenated benzonitriles, which could be adapted for synthesizing 5-Bromo-2-fluorobenzonitrile or key precursors. This process enables direct halogenation of benzonitrile or partially halogenated benzonitrile in the gas phase at elevated temperatures without requiring catalysts.

The typical experimental setup involves a Vycor tube externally heated by an electric furnace. Halogen gas (typically chlorine) is pressurized into the reactor and measured by rotometer, while benzonitrile is vaporized and mixed with nitrogen carrier gas before contacting the halogen at the reactor inlet.

Remarkably, this process operates effectively at temperatures (650-850°C) well above benzonitrile's published decomposition point (570-600°C) without causing degradation. As temperature increases, both yield and degree of halogenation approach 100%. For example, elevating the maximum reactor temperature from 702°C to 719°C increased pentachlorobenzonitrile purity from 84.3% to 98.0%.

The absence of catalysts simplifies purification procedures while achieving extremely high yields and conversions. While primarily demonstrated for chlorination, the principles could be adapted for bromination reactions relevant to 5-Bromo-2-fluorobenzonitrile synthesis.

Green and Sustainable Approaches

Ionic Liquid-Mediated Synthesis

Ionic liquids have emerged as sustainable reaction media for nitrile synthesis, offering potential green pathways for producing 5-Bromo-2-fluorobenzonitrile. A particularly promising approach employs a domino-type multi-interaction synergetic catalysis strategy using simple ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) as catalysts.

This methodology converts aldehydes to nitriles using hydroxylamine hydrochloride under metal/sulfur/cyano-free conditions at modest temperatures (70°C). The process accommodates various aliphatic and aromatic aldehydes, including lignin-derived compounds, achieving yields of 66–99%.

Mechanistic investigations reveal that multiple factors contribute to product formation, including acidic protons, polarization effects, electrostatic interactions, hydrogen-bonding, and nucleophilic attack. These synergistic interactions enable efficient nitrile formation under mild conditions.

Specialized nitrile-functionalized ionic liquids have also been developed, characterized by low melting points (below 100°C) and ability to function as both solvents and ligands in catalytic reactions. Their unique properties include extensive hydrogen bonding networks between cation H-atoms and anions, as confirmed by single-crystal X-ray diffraction analysis.

These ionic liquid approaches represent environmentally benign alternatives to conventional nitrile synthesis methods and could potentially be adapted for fluorinated systems relevant to 5-Bromo-2-fluorobenzonitrile production.

Biomass-Derived Aldehyde Oxidation

Sustainable nitrile synthesis from renewable feedstocks represents an important frontier in green chemistry with potential applications to 5-Bromo-2-fluorobenzonitrile production. Recent research has demonstrated efficient conversion of biomass-derived aldehydes to nitriles using simple ionic liquid catalysts under mild conditions.

This approach eliminates traditional metal, sulfur, and cyanide reagents, operating at moderate temperatures (70°C) with high yields. While not directly applied to 5-Bromo-2-fluorobenzonitrile synthesis, the methodology establishes principles that could be adapted for fluorinated substrates.

An alternative green approach converts readily available alcohols to nitriles using aqueous ammonia and molecular oxygen, catalyzed by nitrogen-doped graphene-layered non-noble metal oxides. This methodology has demonstrated efficacy for structurally diverse aryl, heterocyclic, allylic, and aliphatic nitriles, even enabling renewable synthesis of industrial chemicals like adiponitrile.

These sustainable oxidation strategies align with green chemistry principles and could potentially be integrated into synthetic routes for 5-Bromo-2-fluorobenzonitrile or its precursors, reducing environmental impact while maintaining synthetic efficiency.

Electrochemical Nitrile Synthesis

Electrochemical methods represent a frontier in sustainable nitrile synthesis with potential applications for 5-Bromo-2-fluorobenzonitrile production. Recent research has demonstrated direct electrosynthesis of nitriles from primary alcohols and ammonia using simple nickel catalysts under benign aqueous conditions at room temperature.

This approach achieves impressive results for benzonitrile, with faradaic efficiency of 62.9% and formation rate of 93.2 mmol m⁻² h⁻¹. The reaction proceeds via a dehydrogenation–imination–dehydrogenation sequence, with the rate-determining step involving α-carbon C–H bond cleavage in the alcohol.

Electrochemical and in situ Raman analyses reveal that in situ formed Ni²⁺/Ni³⁺ redox species serve as active sites for alcohol-to-nitrile conversion, while Ni²⁺ also facilitates imine oxidation. The methodology accommodates various aromatic, aliphatic, and heterocyclic primary alcohols.

Though not yet specifically applied to fluorinated systems, this electrochemical approach offers a reagent-minimizing, energy-efficient pathway that could potentially be adapted for 5-Bromo-2-fluorobenzonitrile synthesis from appropriate fluorinated alcohol precursors.

Catalytic Pathways

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cyanation represents a powerful approach for introducing nitrile groups into aromatic systems and could be relevant to 5-Bromo-2-fluorobenzonitrile synthesis. Since Takagi's seminal 1973 report on palladium-catalyzed cyanation of aryl halides with KCN, significant advances have improved substrate scope, reaction conditions, and yields.

A breakthrough mild palladium-catalyzed cyanation protocol enables cyanation of (hetero)aryl halides and triflates at low catalyst loadings (2-5 mol%) and temperatures (room temperature to 40°C). This methodology employs Zn(CN)₂ as a cyanide source and operates under aqueous conditions without requiring grinding of the cyanide source.

The reactivity follows established trends where aryl bromides with para electron-withdrawing substituents react more slowly than those with electron-donating groups, consistent with reductive elimination as the rate-determining step.

For 5-Bromo-2-fluorobenzonitrile specifically, palladium-catalyzed transformations can efficiently convert it to boronic ester derivatives. As shown in Table 1, reactions with bis(pinacolato)diboron using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride catalyst achieve excellent yields under controlled conditions.

Table 1: Palladium-Catalyzed Reactions of 5-Bromo-2-fluorobenzonitrile

ProductCatalystConditionsYield
2-Fluoro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzonitrilePdCl₂(dppf)Bis(pinacolato)diboron, KOAc, dioxane/DMF, 100°C81%
2-Fluoro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzonitrilePdCl₂(dppf)Bis(pinacolato)diboron, KOAc, dioxane, 100°C, inert atmosphere72%

These palladium-catalyzed methods demonstrate the synthetic utility of 5-Bromo-2-fluorobenzonitrile as a building block for more complex structures through carbon-carbon bond formation.

Non-Noble Metal Oxide Catalysis

Non-noble metal oxide catalysts offer cost-effective alternatives to precious metal systems for nitrile synthesis. Recent research has demonstrated nitrogen-doped graphene-layered non-noble metal oxides as stable catalysts for environmentally benign synthesis of aryl, heterocyclic, allylic and aliphatic nitriles from alcohols using aqueous ammonia and molecular oxygen.

This approach aligns with sustainable chemistry principles, providing a renewable synthesis pathway for important nitriles without requiring toxic cyanides. While not specifically applied to fluorinated systems, the methodology establishes principles potentially adaptable to 5-Bromo-2-fluorobenzonitrile synthesis from suitable precursors.

For halogenated benzonitriles, vapor phase ammoxidation using three-component catalysts has proven effective. These systems employ a promoted VPO (vanadium phosphorus oxide) active phase on a carrier (V₁P₂M₃Al₄O₅ or V₁P₂M₃Ti₄O₅, where M includes Cr, Fe, Co or Mo) for converting halogenated alkyl benzenes to corresponding benzonitriles at 300-500°C.

While primarily developed for preparing 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene, these catalyst systems demonstrate stability with no phosphorus or vanadium loss even after 100 hours of operation. The superior catalytic performance compared to bulk and supported VPO catalysts makes this approach promising for producing various halogenated benzonitriles, potentially including fluorinated derivatives.

Key Intermediates in Drug Synthesis

Febuxostat Production Pathways

5-Bromo-2-fluorobenzonitrile occupies a central role in the industrial synthesis of febuxostat, a non-purine xanthine oxidase inhibitor approved for chronic hyperuricemia management in gout patients. The synthetic route, as detailed in Chinese patent CN103936622A, involves three optimized stages [2]:

  • Amidation: Reaction of o-fluorobenzoyl chloride with aqueous ammonia yields o-fluorobenzamide.
  • Dehydration: Treatment with phosphorus oxychloride converts the amide to o-fluorobenzonitrile.
  • Bromination: Controlled bromination using dibromohydantoin in 75–90% sulfuric acid introduces the bromine atom at the para position relative to the nitrile group.

This pathway achieves an overall yield of 68–72% with minimal byproducts, demonstrating significant improvements over earlier methods that required diazotization-cyanation sequences [2] [5]. The criticality of 5-bromo-2-fluorobenzonitrile in this synthesis stems from its ability to direct subsequent thiazole ring formation through nucleophilic aromatic substitution.

Table 1: Key Reaction Parameters in Febuxostat Intermediate Synthesis

StepReagentTemperature (°C)Time (h)Yield (%)
AmidationNH₃ (aq)25289
DehydrationPOCl₃110492
BrominationDibromohydantoin40681

Data adapted from CN103936622A [2]

Antitumor and Anti-Inflammatory Agents

The compound's electronic profile enables its integration into kinase inhibitors and cytokine modulators. Nordmann Global reports its application in constructing:

  • Bruton's tyrosine kinase (BTK) inhibitors through Suzuki-Miyaura couplings at the bromine position [3]
  • JAK/STAT pathway modulators via sequential fluorination and cyanation reactions [3]
  • COX-2 selective anti-inflammatory agents by exploiting the nitrile's hydrogen-bonding capacity [4]

In oncological applications, the bromine atom facilitates cross-coupling reactions to install pharmacophores targeting EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) domains [3] [4].

Molecular Modification Strategies

Nucleophilic Aromatic Substitution

The fluorine atom at the ortho position activates the ring for nucleophilic displacement while directing incoming electrophiles to specific positions. Key transformations include:

  • Ammonolysis: Replacement of fluorine with amines in pressurized reactors (120°C, 15 bar NH₃) to create aniline derivatives [2]
  • Methoxylation: Displacement using sodium methoxide in DMF at 80°C to generate alkoxy intermediates [4]
  • Thiolation: Reaction with thiourea in ethanol/water mixtures to install sulfur-containing moieties [5]

The nitrile group stabilizes transition states through resonance, allowing these substitutions to proceed at rates 3–5 times faster than non-cyano analogs [4].

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the bromine atom's reactivity while preserving the fluorine and nitrile functionalities:

Table 2: Comparative Analysis of Cross-Coupling Methodologies

Reaction TypeCatalyst SystemSolventYield (%)Application Example
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O88Biaryl anticancer agents [3]
Buchwald-HartwigPd₂(dba)₃, XantphosToluene76Aminated kinase inhibitors [4]
SonogashiraPdCl₂(PPh₃)₂, CuITHF82Acetylenic COX inhibitors [5]

Data synthesized from [3] [4] [5]

The orthogonal reactivity of bromine (cross-coupling) versus fluorine (nucleophilic substitution) allows sequential functionalization—a critical advantage in multi-step syntheses. For instance, Ossila Laboratories utilizes this property in creating thermally activated delayed fluorescence (TADF) materials through initial amination at fluorine followed by Heck couplings at bromine [4].

Organic Electronics and Optoelectronics

Thermally Activated Delayed Fluorescence Dye Synthesis for Organic Light-Emitting Diodes

5-Bromo-2-fluorobenzonitrile serves as a critical precursor in the synthesis of thermally activated delayed fluorescence emitters for organic light-emitting diode applications [1] . The compound's unique dual halogen substitution pattern enables selective functionalization through complementary reaction pathways, where the bromine atom facilitates palladium-catalyzed coupling reactions while the fluorine atom participates in nucleophilic aromatic substitution reactions [1].

The synthesis of high-performance thermally activated delayed fluorescence emitters from 5-bromo-2-fluorobenzonitrile follows a two-step reaction sequence. In the first step, nucleophilic aromatic substitution occurs preferentially at the fluorine position due to the electron-withdrawing effects of both the nitrile group and the bromine substituent. This is followed by Buchwald-Hartwig amination at the bromine position, enabling the installation of donor units such as phenoxazine, carbazole, or acridine moieties [1].

The prototypical emitter 2-phenoxazine-5-acridine-benzonitrile, synthesized from 5-bromo-2-fluorobenzonitrile precursors, demonstrates exceptional device performance with a maximum current efficiency of 16.3 cd/A, maximum power efficiency of 12.2 lm/W, and external quantum efficiency of 5.0% [1]. These performance metrics represent significant improvements over conventional fluorescent materials and highlight the importance of precise molecular design enabled by the halogenated benzonitrile platform.

Recent advances in benzonitrile-based thermally activated delayed fluorescence emitters have achieved even higher performance levels. Carbazole-benzonitrile derivatives synthesized using related fluorinated benzonitrile precursors have demonstrated external quantum efficiencies exceeding 32.2%, with current efficiencies reaching 90.9 cd/A and power efficiencies of 91.2 lm/W [3] [4]. These improvements result from optimized molecular architectures that minimize the singlet-triplet energy gap while maintaining high photoluminescence quantum yields [4].

The fluorinated benzonitrile scaffold offers unique advantages for thermally activated delayed fluorescence applications. Compounds based on this platform exhibit dual emission characteristics in solution and intense emission in polymethyl methacrylate films, with photoluminescence quantum yields increasing from a few percent in solution to 18% in rigid environments [5] [6]. This enhancement reflects the importance of molecular rigidity in suppressing non-radiative decay pathways and optimizing reverse intersystem crossing processes [5].

Polymer and Coating Development

The incorporation of 5-bromo-2-fluorobenzonitrile into polymer matrices represents a significant advancement in functional coating development. The compound's halogen substituents provide specific interaction sites for polymer chain organization and enable the formation of stable, processable materials with enhanced electronic properties .

Fluorinated benzonitrile derivatives demonstrate exceptional compatibility with various polymer systems, particularly in the development of solution-processable organic light-emitting diode materials. The synthesis of thermally activated delayed fluorescence emitters with long alkyl chains, such as 5CzBN-9CSP and 5CzBN-12CSP, enables the fabrication of fully solution-processed devices with maintained electroluminescent performance [9]. These materials address the critical challenge of achieving both high efficiency and solution processability in organic electronic applications.

The halogen bonding capabilities of 5-bromo-2-fluorobenzonitrile derivatives facilitate the development of stimuli-responsive polymer systems. The directional nature of halogen bonding interactions enables precise control over polymer assembly and phase transitions, leading to materials with tunable mechanical and optical properties [10]. These systems demonstrate particular promise for applications requiring responsive behavior to environmental stimuli such as temperature, light, or chemical exposure.

Mechanochromic luminescence properties have been observed in polymer films incorporating fluorinated benzonitrile derivatives. Mechanical stress and solvent vapor exposure induce emission changes that correlate directly with supramolecular structure modifications [3] [11]. This mechanochromic behavior enables the development of stress-sensing materials and smart coatings with visual response capabilities.

Advanced Functional Materials

Electron-Transporting Layers

5-Bromo-2-fluorobenzonitrile serves as a fundamental building block for electron-transporting layer materials in organic electronic devices. The compound's electron-deficient nature, resulting from the combined effects of the nitrile group and halogen substituents, provides the low-lying lowest unoccupied molecular orbital levels required for efficient electron transport [12] [13].

The development of benzonitrile-based electron-transporting hosts has demonstrated significant improvements in device lifetime and efficiency for blue thermally activated delayed fluorescence organic light-emitting diodes. These materials, synthesized through systematic structural modifications of halogenated benzonitrile precursors, exhibit enhanced electron mobility and improved energy level alignment with blue emitters [12] [13]. The resulting devices show extended operational lifetimes while maintaining high external quantum efficiencies exceeding 25%.

Cyano-engineered electron transport materials derived from fluorinated benzonitrile precursors demonstrate exceptional performance in mixed host systems. When combined with hole-transporting materials in ratios of 75:25, 50:50, and 25:75, these electron-transporting hosts enable precise tuning of charge balance and exciton formation zones [12]. This level of control is essential for achieving optimal device performance and stability.

The incorporation of dibenzo[b,d]furan units with fluorinated benzonitrile acceptors has yielded electron-transporting materials with enhanced thermal stability and reduced crystallization tendencies. These materials maintain their amorphous morphology during device operation, preventing the formation of charge-trapping defects that can degrade device performance over time [12] [13].

Photostable Material Architectures

The design of photostable materials based on 5-bromo-2-fluorobenzonitrile incorporates multiple strategies to minimize photodegradation pathways. The compound's halogen substituents provide sites for the attachment of bulky side chains that prevent photoisomerization and reduce intermolecular interactions that can lead to excited-state quenching [14] [15].

Photostability enhancement in benzonitrile-based materials relies on the suppression of exciton dissociation processes through improved molecular packing. Materials with higher glass transition temperatures, achieved through the incorporation of rigid fluorinated benzonitrile units, demonstrate reduced molecular chain mobility at elevated temperatures, thereby maintaining stable morphologies during extended operation [14].

The development of non-fullerene acceptor materials incorporating fluorinated benzonitrile units has addressed critical photostability challenges in organic photovoltaic applications. These materials demonstrate exceptional resistance to photo-oxidation and morphological degradation, with some systems maintaining 80% of their initial performance after 1000 hours of continuous illumination [14] [15].

Advanced photostable architectures utilize the electron-accepting properties of fluorinated benzonitrile units to create materials with intrinsic resistance to photodegradation. By carefully controlling the molecular design to eliminate vulnerable exocyclic vinyl bonds and minimize charge-transfer complex formation, these materials achieve unprecedented operational lifetimes in organic electronic devices [14] [16].

The incorporation of deuterated benzonitrile derivatives represents a cutting-edge approach to photostability enhancement. These materials exhibit significantly improved operational lifetimes compared to their non-deuterated counterparts, with some blue organic light-emitting diode devices achieving stability metrics that surpass previously reported values [17]. The isotope effect reduces the vibrational coupling that can lead to non-radiative decay pathways, thereby enhancing both efficiency and stability.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-fluorobenzonitrile

Dates

Last modified: 08-15-2023

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